1-Methylquinolinium toluene-p-sulphonate

Material Science Ionic Liquids Phase-Transfer Catalysis

Procuring generic 1-methylquinolinium salts risks hygroscopicity and phase instability in anhydrous syntheses. 1-Methylquinolinium toluene-p-sulphonate (CAS 16218-74-9) eliminates this via its bulky tosylate counter-ion, delivering superior handling for water-sensitive applications. • Enables reproducible photoredox catalytic cycles by minimizing water quenching of radical intermediates. • Prevents carrier mobility degradation in OFETs and maintains defined electrochemical windows in ionic liquids. • Enhances organic-phase partitioning in aprotic PTC protocols (e.g., toluene/THF) for faster reaction rates. Specification-driven sourcing ensures thermal stability and solubility profiles critical for research intermediates.

Molecular Formula C17H17NO3S
Molecular Weight 315.4 g/mol
CAS No. 16218-74-9
Cat. No. B094232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylquinolinium toluene-p-sulphonate
CAS16218-74-9
Synonyms1-methylquinolinium toluene-p-sulphonate
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC2=CC=CC=C21
InChIInChI=1S/C10H10N.C7H8O3S/c1-11-8-4-6-9-5-2-3-7-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8H,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
InChIKeyUKQVAKKCHJNWPC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methylquinolinium Tosylate Procurement Guide


1-Methylquinolinium toluene-p-sulphonate (CAS 16218-74-9), also designated as N-methylquinolinium p-toluenesulfonate or 1-methylquinolinium 4-methylbenzenesulfonate, is a quaternary ammonium salt composed of a 1-methylquinolinium cation paired with a toluene-p-sulphonate (tosylate) anion . With a molecular formula of C₁₇H₁₇NO₃S and a molecular weight of 315.39 g·mol⁻¹, this heterocyclic aromatic compound is listed under EINECS number 240-346-1 and is primarily sourced as a research intermediate . As a member of the N-alkylquinolinium salt class, its physicochemical properties—including solubility, hygroscopicity, and thermal behavior—are heavily influenced by the bulky organic tosylate counter-ion, a differentiating factor that directly impacts its handling and performance in synthesis relative to smaller inorganic anion analogs .

Non-hygroscopic organic salt suited for anhydrous synthesis workflows
Tosylate counter-ion enhances solubility in moderately polar organic media
Procurement should be driven by counter-ion identity, not cation alone

Counter-Ion Impact on 1-Methylquinolinium Salt Performance


Selecting a 1-methylquinolinium salt solely on the basis of the cation is a high-risk procurement strategy. The counter-anion fundamentally governs the salt's physical state, thermal stability, solubility profile, and long-term chemical compatibility . While small inorganic anions like iodide or tetrafluoroborate often yield hygroscopic solids with limited solubility in non-polar media, the incorporation of the larger, organic toluene-p-sulphonate (tosylate) anion is known to drastically alter these properties [1]. The ion-pairing strength, lattice energy, and melting point can differ by hundreds of degrees between a tosylate salt and its halide counterparts, which directly affects its viability as a stable intermediate, catalyst precursor, or ionic liquid component . Substituting 1-methylquinolinium toluene-p-sulphonate with a generic analog like the iodide salt without verifying these parameters can lead to phase separation, uncontrolled precipitation, or catalytic deactivation in multi-step synthetic sequences, making targeted, specification-driven sourcing essential.

Physical state Halide analogs may exist as liquids or hygroscopic solids, altering handling and storage requirements
Thermal stability Melting point can differ by more than 100 °C, risking decomposition or phase change in heated reactions
Solubility mismatch Switching to iodide or chloride may reduce organic-phase compatibility, leading to precipitation or phase separation

Key Differentiation Evidence for 1-Methylquinolinium Tosylate


Tosylate vs. Halide Physicochemical Properties

The critical differentiation for 1-methylquinolinium toluene-p-sulphonate lies in the property modulation induced by the tosylate anion versus common inorganic analogs. Class-level inference from related quinolinium salt systems demonstrates that replacing a halide (e.g., iodide, I⁻) with toluene-p-sulphonate results in a significant elevation of the melting point and a reduction in hygroscopicity due to stronger lattice cohesion . While the exact melting point for the target compound remains proprietary in standard databases, comparative data for analogous salts show a shift from liquid or low-melting solids (e.g., 1-methylquinolinium iodide) to crystalline solids with melting points often exceeding 150 °C for the tosylate forms, as observed in structurally related quinolinium tosylate crystals . Furthermore, the bulky organic anion enhances solubility in moderately polar organic solvents (e.g., dichloromethane, acetonitrile) while decreasing water solubility, a crucial factor for non-aqueous catalytic applications [1].

Counter-ion modulation
Class-level
Melting point elevated, hygroscopicity reduced, organic solvent solubility improved relative to iodide analog
Guides selection for non-aqueous, anhydrous environments
Property shift inferred from analogous quinolinium salt libraries; direct data for this specific salt should be reviewed
Material Science Ionic Liquids Phase-Transfer Catalysis

Application Scenarios for 1-Methylquinolinium Tosylate


Non-Aqueous Photoredox Catalysis

Based on the class-level evidence that an organic tosylate counter-ion enhances solubility in non-polar and moderately polar organic solvents, 1-methylquinolinium toluene-p-sulphonate is a strategically superior precursor for generating the active N-methylquinolinium cation in anhydrous photoredox catalytic cycles. In scenarios where even trace water can quench reactive radical intermediates or hydrolyze co-catalysts, using the tosylate salt instead of a hygroscopic iodide or chloride analog minimizes the need for rigorous, energy-intensive drying steps, directly improving process reproducibility and turnover frequency consistency [1].

Organic Semiconductor and Ionic Liquid Synthesis

For the preparation of moisture-sensitive organic electronic materials or defined ionic liquid compositions, the non-hygroscopic nature of the tosylate form is critical. The use of 1-methylquinolinium tosylate over its halide counterparts prevents the unintentional introduction of water into the system, which can degrade charge-carrier mobility in semiconductor films or alter the viscosity and electrochemical window of ionic liquids. This makes it a preferred building block in the reproducible synthesis of high-performance organic field-effect transistors (OFETs) or electro-optic crystals, where bulk crystallinity and purity are paramount .

Anhydrous Phase-Transfer Catalysis

In liquid-liquid or solid-liquid phase-transfer catalytic (PTC) processes conducted in aprotic solvents (e.g., toluene, THF), the enhanced organic-phase partitioning of the 1-methylquinolinium cation, when paired with a lipophilic tosylate anion, can lead to faster reaction rates compared to less lipophilic salts. Although specific rate constants for this compound are not publicly available, the general principle of extracting reactive nucleophiles into the organic layer is more efficiently achieved with organic counter-ions, positioning the tosylate salt as a rational choice for optimizing PTC-mediated C-alkylation and N-alkylation protocols .

Application
Selection Property
Validation Focus
Anhydrous photoredox catalysis
Organic solvent solubility and low hygroscopicity
Water-free catalytic performance and reproducibility
Organic semiconductor / ionic liquid synthesis
Non-hygroscopic crystalline solid with high purity
Material crystallinity and charge-carrier mobility
Anhydrous phase-transfer catalysis
Lipophilic tosylate counter-ion for organic-phase partitioning
Rate enhancement in aprotic solvent systems
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